Chemical structure and properties of 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride
Chemical structure and properties of 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride
An In-Depth Technical Guide to 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. Substituted phenethylamine derivatives, in particular, represent a privileged structural class, forming the core of numerous approved drugs and clinical candidates. This guide provides a comprehensive technical overview of 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride, a halogenated phenethylamine analog. While not extensively documented in peer-reviewed literature, its structural motifs—a chloro-fluoro-substituted phenyl ring and a gem-dimethyl ethylamine sidechain—suggest significant potential as a chemical building block or a probe for structure-activity relationship (SAR) studies.
This document serves as a foundational resource for researchers, offering insights into its chemical identity, a plausible and detailed synthetic route, robust analytical characterization protocols, and safety considerations. The methodologies described are grounded in established chemical principles, designed to be both reproducible and self-validating, thereby providing a trusted framework for laboratory investigation.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. This section delineates the key identifiers and structural features of 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride.
Nomenclature and Key Identifiers
The compound is systematically identified by the following descriptors, which are crucial for accurate database searching and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | 2-(2-chloro-4-fluorophenyl)propan-2-amine;hydrochloride | [1] |
| CAS Number | 1306604-78-3 | [1] |
| Chemical Formula | C₉H₁₂Cl₂FN | [1][2] |
| Molecular Weight | 224.1 g/mol | [1][2] |
| PubChem CID | 54593360 | [1] |
| MDL Number | MFCD18838974 | [1] |
Chemical Structure
The molecular architecture consists of a propane-2-amine core where the C2 carbon is also bonded to a 2-chloro-4-fluorophenyl ring. This substitution pattern creates a quaternary benzylic carbon, a feature that imparts significant steric hindrance and influences the molecule's conformational properties. The primary amine is protonated by hydrochloric acid to form the stable, solid hydrochloride salt.
Caption: Chemical structure of 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride.
Physicochemical Properties
This data provides practical information for handling and experimental design.
| Property | Value | Source |
| Physical Form | Solid, powder | |
| Storage Temperature | Room Temperature | |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its salt form. | - |
Proposed Synthesis and Purification
A reliable synthetic route is critical for obtaining high-purity material for research. As no specific synthesis is published, we propose a robust, two-step pathway based on well-established organic transformations. The logic behind this approach is to first construct the carbon skeleton via Friedel-Crafts acylation and then introduce the amine functionality through a Leuckart-Wallach reaction, a classic method for reductive amination using formic acid and formamide.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation to form 2-Bromo-1-(2-chloro-4-fluorophenyl)-2-methylpropan-1-one
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM, 5 mL/mmol of AlCl₃).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Reactants: Add 1-chloro-3-fluorobenzene (1.0 equivalent) to the suspension. Subsequently, add 2-bromoisobutyryl bromide (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (e.g., 9:1 Hexanes:EtOAc) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (1 mL/g of AlCl₃). Trustworthiness: This step quenches the Lewis acid and hydrolyzes the aluminum complexes, ensuring a clean separation.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the intermediate ketone.
Step 2: Leuckart-Wallach Reaction and Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone intermediate from Step 1 (1.0 equivalent), formamide (10 equivalents), and formic acid (5 equivalents).
-
Reaction: Heat the mixture to 160-180 °C for 6-8 hours. The high temperature is necessary to drive the reductive amination.
-
Hydrolysis: Cool the reaction mixture to room temperature. Add concentrated HCl (10 mL) and heat to reflux for 8-12 hours to hydrolyze the intermediate formamide.
-
Workup: After cooling, dilute the mixture with water and wash with diethyl ether to remove any non-basic impurities.
-
Basification: Basify the aqueous layer to pH > 12 with 6M NaOH solution, which precipitates the free amine.
-
Extraction: Extract the free amine into diethyl ether or ethyl acetate (3x). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Salt Formation: Bubble dry HCl gas through the ethereal solution, or add a solution of HCl in isopropanol, until no further precipitation is observed.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final hydrochloride salt.
Structural Elucidation and Characterization
Rigorous analytical characterization is non-negotiable for validating the structure and purity of a synthesized compound. A combination of mass spectrometry and spectroscopic techniques provides orthogonal data points for unambiguous confirmation.
Workflow for Analytical Characterization
Caption: Standard workflow for the analytical validation of the target compound.
Mass Spectrometry (MS)
For analysis, the hydrochloride salt is typically converted to the free base (C₉H₁₁ClFN, MW: 187.64) in the MS source. Electrospray ionization (ESI) in positive mode is the preferred method.
-
Expected Ion: [M+H]⁺
-
Calculated m/z: 188.0637
-
Key Insight: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm, providing definitive evidence of the molecular formula. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) will be a key diagnostic feature.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for confirming the presence of key functional groups. The spectrum of the hydrochloride salt is expected to show the following characteristic absorptions.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N⁺-H (Ammonium) | 2800-3100 (broad) | Stretch |
| C-H (Aromatic) | 3050-3150 | Stretch |
| C-H (Aliphatic) | 2900-3000 | Stretch |
| C=C (Aromatic) | 1580-1620, 1450-1500 | Stretch |
| C-F | 1100-1300 | Stretch |
| C-Cl | 700-850 | Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. Spectra should be recorded in a deuterated solvent such as D₂O or DMSO-d₆.
-
¹H NMR (Expected Signals):
-
~1.7-1.9 ppm (Singlet, 6H): This signal corresponds to the two chemically equivalent methyl groups (C(CH₃ )₂). Its singlet nature is a key indicator of the quaternary carbon attachment, and its integration to 6 protons is a primary validation point.
-
~7.2-7.8 ppm (Multiplets, 3H): These signals represent the three protons on the substituted aromatic ring. The coupling patterns (dd, ddd) will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.
-
~8.5-9.0 ppm (Broad Singlet, 3H): This broad signal corresponds to the ammonium protons (-NH₃ ⁺). It may exchange with residual water in the solvent, affecting its intensity and sharpness.
-
-
¹³C NMR (Expected Signals):
-
~25-30 ppm: Carbon signal for the two equivalent methyl groups.
-
~55-60 ppm: Signal for the quaternary benzylic carbon (C-NH₃⁺).
-
~115-165 ppm: Four distinct signals in the aromatic region. The carbons attached to fluorine and chlorine will show characteristic coupling (¹JCF, ²JCF, etc.) and have their chemical shifts significantly influenced by the halogens.
-
Safety, Handling, and Storage
Proper safety protocols are essential when working with any research chemical.
Hazard Identification
Based on notified classifications for structurally related compounds, 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride should be handled as a hazardous substance.[3][4]
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation. |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.
-
Engineering Controls: Handle the solid powder in a chemical fume hood to avoid inhalation of dust.
-
Spill Response: In case of a spill, cordon off the area, and clean up using an absorbent material while wearing appropriate PPE. Avoid generating dust.
Storage
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
As per supplier recommendations, room temperature storage is acceptable.
Potential Applications and Research Context
The value of 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride lies in its potential as a scaffold for creating diverse chemical libraries for biological screening.
-
Structural Analoging: The compound is a structural analog of various bioactive molecules, including cathinones and amphetamines, which are known to interact with the central nervous system.[5] Its unique halogenation pattern (2-chloro, 4-fluoro) can be used to probe the effects of electronic and steric modifications on receptor binding or enzyme inhibition compared to non-halogenated or mono-halogenated counterparts.[6]
-
Building Block for Medicinal Chemistry: The primary amine serves as a versatile chemical handle for further elaboration. It can be readily acylated, alkylated, or used in reductive amination reactions to build more complex molecules. This makes it an ideal starting material for generating a library of derivatives for screening against various biological targets.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small molecule (MW < 250 Da), it fits the criteria for a fragment. The halogen substituents provide specific interaction points (e.g., halogen bonding) that can be explored in the context of FBDD to develop higher-affinity ligands.
Conclusion
2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride is a well-defined chemical entity with significant potential for application in exploratory drug discovery and medicinal chemistry. This guide provides the necessary technical foundation for its synthesis, characterization, and safe handling. By leveraging the proposed protocols and understanding its chemical context, researchers can confidently incorporate this compound into their research programs, paving the way for the discovery of novel bioactive agents.
References
-
PubChem. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. [Link]
-
ACS Publications. Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][5][7][8]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. [Link]
-
National Center for Biotechnology Information. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. [Link]
-
MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. [Link]
-
American Elements. 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride. [Link]
-
NextSDS. 2-(3-chloro-2-fluorophenyl)propan-2-amine hydrochloride. [Link]
-
NextSDS. 2-(2-Fluorophenyl)propan-2-aMine, HCl. [Link]
- Google Patents. Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt.
-
NextSDS. 2-(2-chloro-4-fluorophenyl)-2-methylpropan-1-amine. [Link]
-
NextSDS. 2-(2-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE. [Link]
-
MDPI. Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. [Link]
- Google P
-
precisionFDA. 3-FLUOROETHAMPHETAMINE. [Link]
-
PubChem. (+-)-p-Fluoroamphetamine. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. nextsds.com [nextsds.com]
- 4. nextsds.com [nextsds.com]
- 5. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+-)-p-Fluoroamphetamine | C9H12FN | CID 9986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)propan-2-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]
